4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate
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Description
4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C17H12O5 and its molecular weight is 296.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion and absorption of dietary fat.
Mode of Action
The compound interacts with pancreatic lipase in a competitive manner . It binds to the active site of the enzyme, thereby inhibiting its function. The interaction of the compound with important active site amino acids such as Phe 77, Arg 256, His 263 has been confirmed through docking studies .
Biochemical Pathways
The inhibition of pancreatic lipase by this compound affects the lipid metabolism pathway. By inhibiting pancreatic lipase, the compound prevents the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides. This results in reduced fat absorption and could potentially lead to weight loss .
Result of Action
The primary molecular effect of this compound is the inhibition of pancreatic lipase, leading to decreased fat absorption . On a cellular level, this could result in a reduction of lipid accumulation in adipocytes. The overall effect could potentially contribute to weight loss, making this compound a potential candidate for obesity treatment .
Properties
IUPAC Name |
(4-methoxyphenyl) 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-20-12-6-8-13(9-7-12)21-16(18)14-10-11-4-2-3-5-15(11)22-17(14)19/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIURGHITWCOFQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.